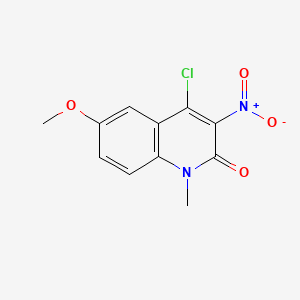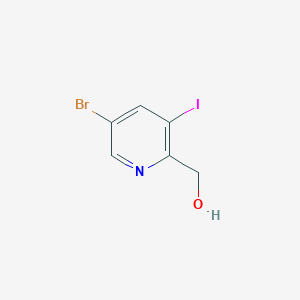
(5-Bromo-3-iodopyridin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromo-3-iodopyridin-2-yl)methanol is an organic compound that belongs to the class of pyridines It is characterized by the presence of bromine and iodine atoms attached to a pyridine ring, along with a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-3-iodopyridin-2-yl)methanol typically involves the halogenation of pyridine derivatives followed by the introduction of a hydroxymethyl group. One common method involves the bromination and iodination of 2-hydroxymethylpyridine under controlled conditions. The reaction conditions often include the use of halogenating agents such as N-bromosuccinimide (NBS) and iodine, along with appropriate solvents and catalysts to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale reactors to ensure efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Bromo-3-iodopyridin-2-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove halogen atoms or convert the hydroxymethyl group to a methyl group.
Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Applications De Recherche Scientifique
(5-Bromo-3-iodopyridin-2-yl)methanol has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (5-Bromo-3-iodopyridin-2-yl)methanol depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes and receptors, through its functional groups. The bromine and iodine atoms, as well as the hydroxymethyl group, can participate in binding interactions, influencing the compound’s biological activity and efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5-Bromo-2-chloro-pyridin-3-yl)methanol
- (5-Bromo-2-methylpyridin-3-yl)methanol
- (5-Bromo-3-fluoropyridin-2-yl)methanol
Uniqueness
(5-Bromo-3-iodopyridin-2-yl)methanol is unique due to the presence of both bromine and iodine atoms on the pyridine ring This combination of halogens can impart distinct chemical properties and reactivity compared to other similar compounds
Propriétés
Formule moléculaire |
C6H5BrINO |
|---|---|
Poids moléculaire |
313.92 g/mol |
Nom IUPAC |
(5-bromo-3-iodopyridin-2-yl)methanol |
InChI |
InChI=1S/C6H5BrINO/c7-4-1-5(8)6(3-10)9-2-4/h1-2,10H,3H2 |
Clé InChI |
WWARDCNUMPLVKM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1I)CO)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,7-dichloro-N-[3-(trifluoromethyl)phenyl]-[1,3]thiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B13922645.png)

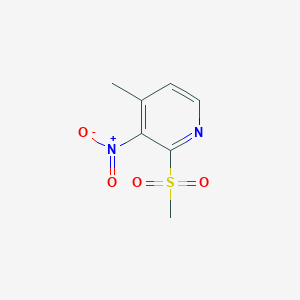
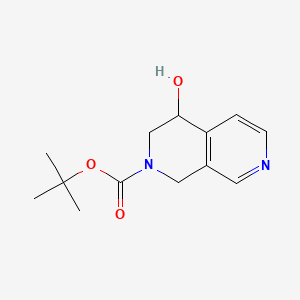

![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13922668.png)
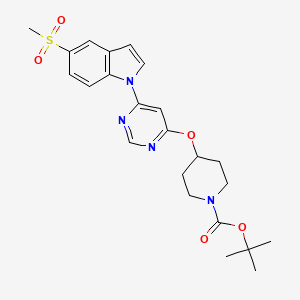
![7-Methyl-3,7-diazabicyclo[4.2.0]octane;dihydrochloride](/img/structure/B13922674.png)

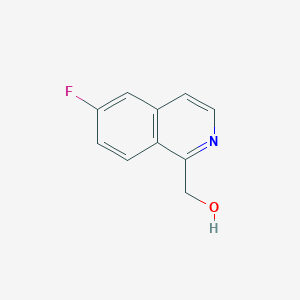
![Tert-butyl 4-hydroxy-4-[(piperazin-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B13922689.png)

